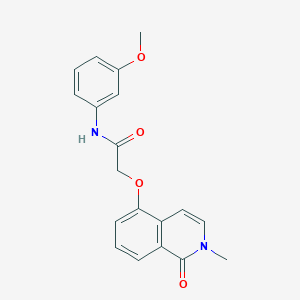
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a derivative of isoquinoline, which is a heterocyclic compound that has been shown to possess various biological activities. MPPA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to induce cell cycle arrest and apoptosis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic potential for various diseases. However, one limitation of using N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in lab experiments is that its mechanism of action is not fully understood, which may limit its clinical development.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide, which may inform its clinical development. Additionally, future research could investigate the potential use of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in combination with other drugs or therapies for enhanced efficacy.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide involves the reaction of 3-methoxyaniline with 2-methyl-1-oxoisoquinoline-5-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide in high yield and purity.
科学的研究の応用
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-10-9-15-16(19(21)23)7-4-8-17(15)25-12-18(22)20-13-5-3-6-14(11-13)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELQOMRIHBXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)
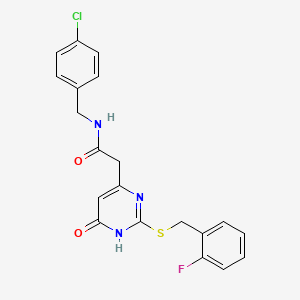
![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)
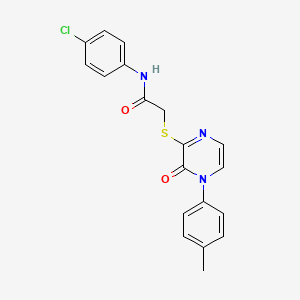
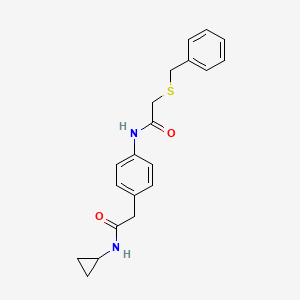

![(Z)-1-(4-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801871.png)
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)
![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)

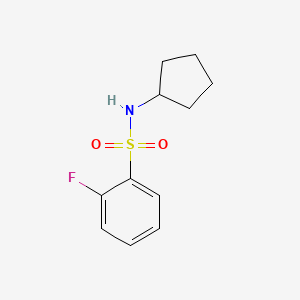
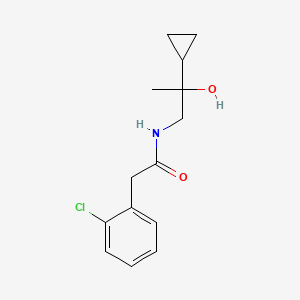
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)